molecular formula C7H8ClNO B1594001 4-Chloro-2,6-dimethylpyridine 1-oxide CAS No. 697-92-7

4-Chloro-2,6-dimethylpyridine 1-oxide

Cat. No.: B1594001
CAS No.: 697-92-7
M. Wt: 157.6 g/mol
InChI Key: BLPBMEZQZABRQL-UHFFFAOYSA-N
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Description

4-Chloro-2,6-dimethylpyridine 1-oxide is an organic compound with the molecular formula C7H8ClNO It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is bonded to an oxygen atom, forming an N-oxide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,6-dimethylpyridine 1-oxide typically involves the oxidation of 4-Chloro-2,6-dimethylpyridine. One common method is the use of hydrogen peroxide (H2O2) as the oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N-oxide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of environmentally benign oxidizing agents and catalysts is also preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,6-dimethylpyridine 1-oxide undergoes various types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.

    Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in the presence of acetic acid.

    Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in an appropriate solvent.

Major Products Formed

    Oxidation: Higher-order N-oxides.

    Reduction: 4-Chloro-2,6-dimethylpyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2,6-dimethylpyridine 1-oxide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-dimethylpyridine 1-oxide involves its interaction with various molecular targets. As an N-oxide, it can act as an oxidizing agent, transferring oxygen to other molecules. This property is exploited in various chemical reactions where the compound serves as an oxidant. The exact molecular pathways and targets depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2,3-dimethylpyridine 1-oxide
  • 2,6-Diamino-4-chloropyrimidine 1-oxide
  • 2-Chloro-4,6-dimethylpyridine

Uniqueness

4-Chloro-2,6-dimethylpyridine 1-oxide is unique due to its specific substitution pattern and the presence of the N-oxide functional group. This combination imparts distinct chemical reactivity and properties compared to other similar compounds. For instance, the position of the chlorine and methyl groups can significantly influence the compound’s reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

4-chloro-2,6-dimethyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5-3-7(8)4-6(2)9(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPBMEZQZABRQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=[N+]1[O-])C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343164
Record name 4-Chloro-2,6-dimethyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697-92-7
Record name 4-Chloro-2,6-dimethyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the procedure of Example 1, Part B, but substituting 4-nitro-2,6-lutidine-1-oxide [as prepared by Ochiai, J. Org. Chem. 18, p. 534 (1953)] for 6-amino4-nitro-2-picoline-1-oxide, there was prepared 4-chloro-2,6-lutidine-1-oxide hydrochloride.
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4-chloro-2,6-lutidine-1-oxide hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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